molecular formula C15H21NO2 B112542 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde CAS No. 372153-09-8

4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde

Cat. No.: B112542
CAS No.: 372153-09-8
M. Wt: 247.33 g/mol
InChI Key: YDLSBUYDKUMWHY-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C15H21NO2 It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylpiperidine.

    Reaction: The 4-methylpiperidine is reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common industrial methods include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of benzaldehyde derivatives with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the piperidinyl group, making it less complex and potentially less selective in biological applications.

    3-[(4-Methylpiperidin-1-yl)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and binding properties.

    4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde: Similar structure but with a different position of the methyl group on the piperidine ring, which can influence its chemical and biological properties.

Uniqueness

4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperidinyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLSBUYDKUMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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